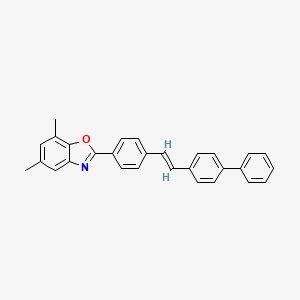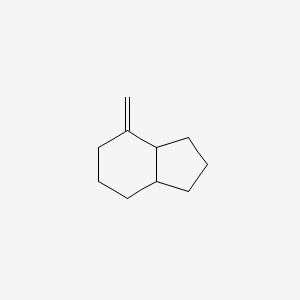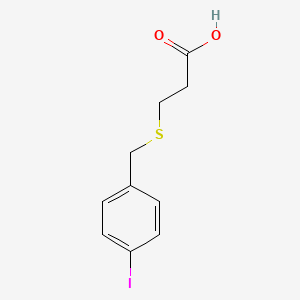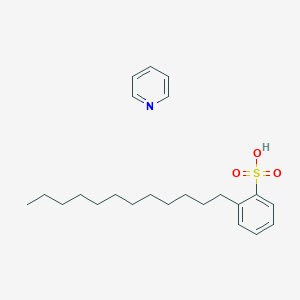
2-Dodecylbenzenesulfonic acid;pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecylbenzenesulfonic acid;pyridine is a compound that combines the properties of both 2-dodecylbenzenesulfonic acid and pyridine. 2-Dodecylbenzenesulfonic acid is a member of the dodecylbenzenesulfonic acids class, characterized by a dodecyl group attached to a benzene ring, which is further linked to a sulfonic acid group . Pyridine, on the other hand, is a six-membered aromatic heterocycle containing a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-dodecylbenzenesulfonic acid primarily involves the sulfonation of dodecylbenzene with sulfuric acid or oleum under controlled temperatures . Pyridine can be synthesized through various methods, including the condensation of carbonyl compounds or cycloaddition reactions . The combination of these two compounds can be achieved through a series of chemical reactions that ensure the stability and integrity of both components.
Industrial Production Methods
Industrial production of 2-dodecylbenzenesulfonic acid involves large-scale sulfonation processes, where dodecylbenzene is reacted with sulfuric acid or oleum in reactors designed to control temperature and reaction time . Pyridine production, on the other hand, often involves catalytic reactions in vapor phase, utilizing catalysts such as Ziegler–Natta systems . The integration of these production methods ensures the efficient synthesis of 2-dodecylbenzenesulfonic acid;pyridine on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecylbenzenesulfonic acid;pyridine undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The aromatic ring can undergo reduction reactions.
Substitution: Both the benzene ring and the pyridine ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, oleum, ammonia, and various catalysts such as Ziegler–Natta catalysts . Reaction conditions typically involve controlled temperatures and specific reactant ratios to ensure high yields and purity of the final product.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2-dodecylbenzenesulfonic acid and pyridine, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Dodecylbenzenesulfonic acid;pyridine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-dodecylbenzenesulfonic acid;pyridine involves its interaction with various molecular targets and pathways. The sulfonic acid group acts as a surfactant, reducing surface tension and enhancing the mixing of water with oils and fats . Pyridine, as an aromatic heterocycle, can participate in various chemical reactions, including nucleophilic substitution and coordination with metal ions . These interactions contribute to the compound’s effectiveness in its various applications.
Comparación Con Compuestos Similares
Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but lacks the pyridine component.
Pyridine: A simpler aromatic heterocycle without the sulfonic acid group.
Other alkylbenzenesulfonic acids: Compounds with different alkyl chain lengths and branching.
Uniqueness
2-Dodecylbenzenesulfonic acid;pyridine is unique due to the combination of the surfactant properties of 2-dodecylbenzenesulfonic acid and the aromatic heterocyclic nature of pyridine. This dual functionality allows it to be used in a wider range of applications compared to its individual components .
Propiedades
Número CAS |
38094-95-0 |
|---|---|
Fórmula molecular |
C23H35NO3S |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
2-dodecylbenzenesulfonic acid;pyridine |
InChI |
InChI=1S/C18H30O3S.C5H5N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-4-6-5-3-1/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-5H |
Clave InChI |
FPTBEQHXOWBMNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


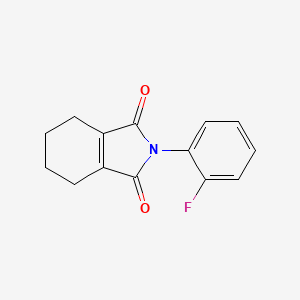


![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)
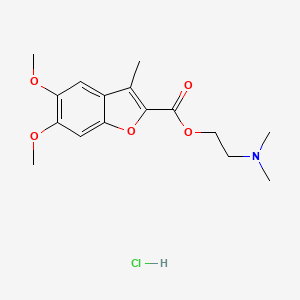


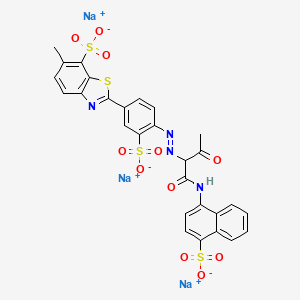
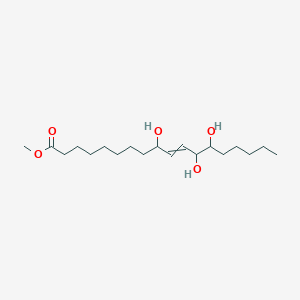
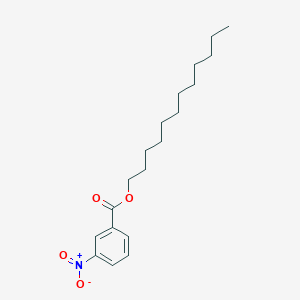
![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)
